molecular formula C11H10N2O2S B2934598 4-[(4-methyl-1,3-thiazol-2-yl)amino]benzoic Acid CAS No. 33942-54-0

4-[(4-methyl-1,3-thiazol-2-yl)amino]benzoic Acid

Cat. No.: B2934598
CAS No.: 33942-54-0
M. Wt: 234.27
InChI Key: VWQMNWDBMGYALO-UHFFFAOYSA-N
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Description

4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzoic Acid is a small molecule with the molecular formula C11H10N2O2S and a molecular weight of 234.27 g/mol . It is a solid substance identified by the CAS Number 33942-54-0 . The compound features a benzoic acid scaffold linked to a 4-methyl-1,3-thiazole ring via an amino group, a structure common in medicinal chemistry research. Suppliers indicate that this product requires cold-chain transportation, suggesting specific storage and handling requirements to maintain its stability . This chemical is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers are encouraged to consult the specific analytical data available in the product's Certificate of Analysis (COA) from the supplier for details on purity and to confirm product identity before use. The precise mechanism of action and full spectrum of biological activity for this specific compound are areas of ongoing scientific investigation and are dependent on the specific research context.

Properties

IUPAC Name

4-[(4-methyl-1,3-thiazol-2-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-7-6-16-11(12-7)13-9-4-2-8(3-5-9)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQMNWDBMGYALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658276
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-methyl-1,3-thiazol-2-yl)amino]benzoic Acid typically involves the formation of the thiazole ring followed by its attachment to the benzoic acid moiety. One common method includes the reaction of 4-methyl-2-aminothiazole with 4-chlorobenzoic acid under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide, with a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 4-[(4-methyl-1,3-thiazol-2-yl)amino]benzoic Acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring of the benzoic acid moiety.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-[(4-methyl-1,3-thiazol-2-yl)amino]benzoic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-methyl-1,3-thiazol-2-yl)amino]benzoic Acid involves its interaction with biological targets such as enzymes or receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Structural Comparison of Selected Thiazole-Benzoic Acid Derivatives
Compound Name Substituents Molecular Formula Key Structural Features Biological Activity
4-[(4-methyl-1,3-thiazol-2-yl)amino]benzoic acid Methyl (thiazole), amino (bridge) C₁₁H₁₀N₂O₂S Benzoic acid + 4-methylthiazole Not explicitly reported; inferred antimicrobial/antioxidant
4-{[4’-methyl-2’-(propanoylamino)-4,5’-bi-1,3-thiazol-2-yl]amino}benzoic acid Propanoylamino, bi-thiazole C₁₇H₁₆N₄O₃S₂ Extended bi-thiazole system + propanoylamino Co-crystallized with E. coli DNA gyrase B (antimicrobial target)
3-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]benzoic acid Pyridyl (thiazole) C₁₅H₁₁N₃O₂S Pyridine substitution on thiazole Unknown; pyridyl group may enhance metal-binding capacity
4-[(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]benzoic acid Thiazolidinone, phenyl C₁₆H₁₁N₂O₃S Thiazolidinone ring (4-oxo) Insecticidal activity (Spodoptera littoralis)
3-{(4-aminophenyl)[4-(4-cyanophenyl)-1,3-thiazol-2-yl]amino}propanoic acid Cyanophenyl, propanoic acid C₁₉H₁₅N₄O₂S Propanoic acid backbone + cyano group High cytotoxicity (IC₅₀ not specified)

Key Observations:

  • Bi-thiazole Systems : The bi-thiazole derivative (C₁₇H₁₆N₄O₃S₂) exhibits enhanced structural complexity, likely improving target binding via π-π stacking and hydrogen bonding, as evidenced by its co-crystallization with E. coli DNA gyrase B .
  • For example, the cyano group in the latter compound may enhance membrane permeability .
  • Backbone Modifications: Replacing benzoic acid with propanoic acid (C₁₉H₁₅N₄O₂S) reduces aromaticity, which could impact pharmacokinetics .

Physicochemical Properties

Table 2: Calculated and Experimental Properties
Compound log P (XLOGP3-AA) Molecular Weight Solubility (Predicted)
This compound ~2.1 (estimated) 234.28 g/mol Moderate (carboxylic acid enhances hydrophilicity)
4-{[4’-methyl-2’-(propanoylamino)-4,5’-bi-1,3-thiazol-2-yl]amino}benzoic acid 3.8 (calculated) 420.51 g/mol Low (bulky bi-thiazole system)
3-{(4-aminophenyl)[4-(4-cyanophenyl)-1,3-thiazol-2-yl]amino}propanoic acid ~2.5 (estimated) 363.41 g/mol Moderate (cyano group balances hydrophobicity)

Analysis:

  • The target compound’s log P (~2.1) suggests moderate lipophilicity, ideal for balancing membrane permeability and aqueous solubility.
  • The bi-thiazole derivative’s higher log P (3.8) may limit bioavailability despite its strong target binding .

Biological Activity

4-[(4-methyl-1,3-thiazol-2-yl)amino]benzoic Acid is a compound that has garnered attention due to its diverse biological activities attributed to its unique structural features, including a thiazole ring and a benzoic acid moiety. This article delves into the compound's biological activity, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

The compound can be represented by the following chemical structure:

Property Details
Chemical Formula C11_{11}H10_{10}N2_{2}O2_{2}S
Molecular Weight 234.27 g/mol
CAS Number 33942-54-0

The biological activity of this compound is primarily linked to its interactions with various biochemical pathways. Thiazole derivatives have been shown to exhibit a broad range of biological activities, including:

  • Enzyme Inhibition: The compound may act as an inhibitor for several enzymes, including cholinesterases, which are crucial for neurotransmitter regulation.
  • Antimicrobial Activity: Its structure allows it to interact with microbial targets, potentially leading to antibacterial and antifungal effects.
  • Anticancer Properties: Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. For instance, in vitro assays revealed significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The IC50_{50} values for these cell lines were reported as follows:

Cell Line IC50_{50} (µM)
MCF-723.31 ± 0.09
HepG272.22 ± 0.14

These findings indicate that the compound possesses substantial anticancer activity, warranting further investigation into its mechanisms and potential clinical applications.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it exhibits significant antibacterial activity against pathogens such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be:

Pathogen MIC (µg/mL)
Staphylococcus aureus10

This suggests that the compound could be a candidate for developing new antimicrobial agents.

Case Studies and Research Findings

  • Enzyme Inhibition Studies:
    A study compared the enzyme inhibition efficacy of various thiazole derivatives, including this compound. It was found to have notable inhibitory activity against acetylcholinesterase (AChE), with an IC50_{50} value comparable to established inhibitors like donepezil .
  • Cytotoxicity Assessments:
    Another research highlighted the cytotoxic effects of this compound on different cancer cell lines using molecular docking studies to predict binding affinities with target proteins involved in cancer progression . The results indicated strong binding interactions that correlate with observed cytotoxicity.
  • In Vivo Studies:
    Preliminary in vivo studies demonstrated that administration of the compound in animal models resulted in reduced tumor growth rates compared to control groups . These findings support the potential therapeutic applications of the compound in oncology.

Q & A

Q. What methodologies elucidate the mechanism of action for this compound in anti-inflammatory pathways?

  • Answer :
  • Transcriptomics : RNA-seq to identify differentially expressed genes in treated cells .
  • Western blotting : Quantify phosphorylation levels of signaling proteins (e.g., NF-κB, MAPK) .
  • Metabolomics : LC-MS to track changes in prostaglandin or cytokine levels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.